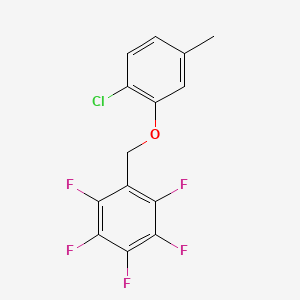
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- is an organic compound that features a benzene ring substituted with a 2-chloro-5-methylphenoxy group and a pentafluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- typically involves the reaction of 2-chloro-5-methylphenol with pentafluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated products.
Substitution: Substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, ((2-chloro-4-methylphenoxy)methyl)pentafluoro-
- Benzene, ((2-chloro-5-methylphenoxy)methyl)tetrafluoro-
- Benzene, ((2-chloro-5-methylphenoxy)methyl)trifluoro-
Uniqueness
Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- is unique due to the presence of both the 2-chloro-5-methylphenoxy group and the pentafluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87002-13-9 |
|---|---|
Formule moléculaire |
C14H8ClF5O |
Poids moléculaire |
322.66 g/mol |
Nom IUPAC |
1-[(2-chloro-5-methylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C14H8ClF5O/c1-6-2-3-8(15)9(4-6)21-5-7-10(16)12(18)14(20)13(19)11(7)17/h2-4H,5H2,1H3 |
Clé InChI |
XVANHLGDCLZCCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


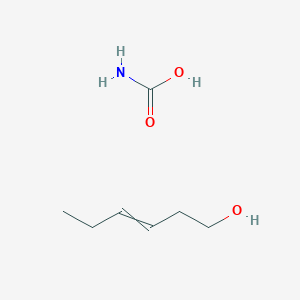
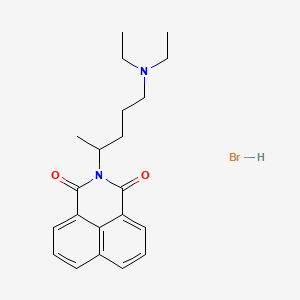


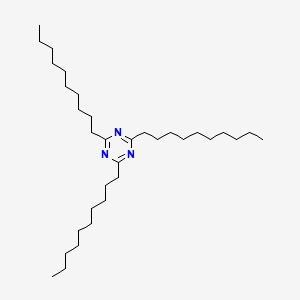
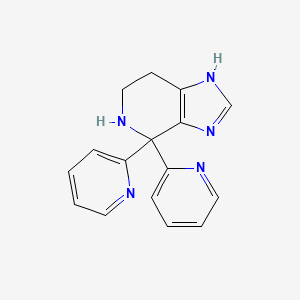
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

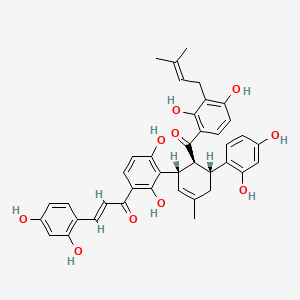
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)

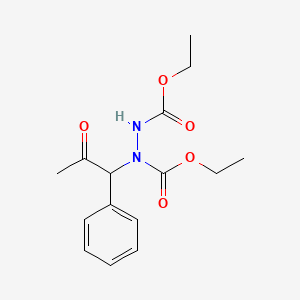
silane](/img/structure/B14417441.png)

